molecular formula C19H19ClN2O3 B2685550 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea CAS No. 2034557-13-4

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2685550
CAS No.: 2034557-13-4
M. Wt: 358.82
InChI Key: XBTOGEAMWNGEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound characterized by the presence of a benzofuran moiety, a methoxyethyl group, and a chlorobenzyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Attachment of the Methoxyethyl Group: This step often involves the alkylation of the benzofuran ring with a suitable methoxyethyl halide in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the intermediate with 4-chlorobenzyl isocyanate to form the urea linkage. This reaction is typically carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

    1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methylbenzyl)urea: Similar structure but with a methylbenzyl group instead of a chlorobenzyl group.

Uniqueness: 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea is unique due to the combination of its benzofuran, methoxyethyl, and chlorobenzyl moieties, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-24-18(17-10-14-4-2-3-5-16(14)25-17)12-22-19(23)21-11-13-6-8-15(20)9-7-13/h2-10,18H,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTOGEAMWNGEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.